3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H16F2N2O4S and its molecular weight is 478.47. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis, single crystal X-ray structure, and antimicrobial activity of a compound with antimicrobial efficacy against S. aureus and other pathogens have been reported (Attia et al., 2014). These findings indicate a potential for the development of new antimicrobial agents based on similar chemical structures.
Synthesis and Structural Analysis
Research has focused on the synthesis of new chemical entities that incorporate the pyrimidinone core, exploring their potential applications in medicinal chemistry. Studies include the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, highlighting methods for introducing functional groups that could impact biological activity (Abdelriheem et al., 2015).
Nonlinear Optical Studies and Chemical Interactions
Investigations into the chemical and physical properties of related compounds have been conducted, such as studies on non-covalent interactions and solvent-dependent nonlinear optical properties. These studies provide insights into the molecular structure and potential applications in materials science (Shahid et al., 2018).
Antitumor and Antibacterial Agents
Compounds structurally similar to the query molecule have been synthesized as potential antitumor and antibacterial agents. A novel series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown promising activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2O4S/c26-16-7-15(8-17(27)10-16)12-34-25-28-22-18-3-1-2-4-19(18)33-23(22)24(30)29(25)11-14-5-6-20-21(9-14)32-13-31-20/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOVDBAQPMKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC(=CC(=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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